N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features an indole moiety, a thienyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide typically involves the reaction of tryptamine derivatives with thienyl-substituted pyrazole carboxylic acids. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole and thienyl groups can be oxidized under specific conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various hydrogenated products.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structural features make it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the pyrazole ring may inhibit specific enzymes involved in inflammatory pathways . The thienyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features a similar indole moiety but with a different substituent, leading to distinct biological activities.
N-[2-(1H-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with a naphthalene substituent, which affects its chemical and biological properties.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-1-methyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide is unique due to the combination of its indole, thienyl, and pyrazole moieties. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-23-17(11-16(22-23)18-7-4-10-25-18)19(24)20-9-8-13-12-21-15-6-3-2-5-14(13)15/h2-7,10-12,21H,8-9H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZNSZXRPKKSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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